2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrofuran ring fused with a carboxylic acid group and substituted with a 3-chloro-4-methoxyphenyl moiety. Such methodologies likely apply to the target compound, given structural similarities to reported derivatives.
For instance, related carbamate derivatives with 3-chloro-4-methoxyphenyl groups are used in pesticides (e.g., chlorpropham analogs) , highlighting the relevance of this substitution pattern in functional molecules.
Properties
Molecular Formula |
C12H11ClO5 |
|---|---|
Molecular Weight |
270.66 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-17-9-3-2-6(4-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11H,5H2,1H3,(H,15,16) |
InChI Key |
KKRFAEDYDKXRIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Ring Formation and Functionalization
A widely adopted approach involves constructing the tetrahydrofuran ring prior to introducing the aryl and carboxylic acid groups. Patent US8058440B2 outlines a methodology applicable to analogous tetrahydrofuran derivatives, employing hydrobromic acid and alkali metal nitrite in a stepwise fashion. Key stages include:
-
Initial cyclization : Reaction of γ-keto esters with halogenated methoxyphenyl precursors in alcoholic solvents (e.g., 2-propanol) at 45–100°C for 2–5 hours.
-
Oxidative ring closure : Use of metal cyanides (1.5 equivalents) in N,N-dimethylacetamide at 140–160°C for 13–20 hours to form the 5-oxo moiety.
-
Carboxylic acid introduction : Hydrolysis of intermediate esters using lithium hydroxide in ethanol at 40–70°C.
This method achieves moderate yields (65–78%) but requires stringent temperature control to prevent decarboxylation.
Esterification and Ring-Closing Methodologies
Acid-Catalyzed Esterification
Ambeed’s protocols for tetrahydrofuran-2-carboxylic acid derivatives provide a template for esterification steps critical to protecting the carboxylic acid group during synthesis:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Ester formation | H₂SO₄ (cat.), ethanol, reflux, 16h | 91% | |
| Deprotection | LiOH, ethanol, 40–70°C, 5–10h | 89% |
These conditions, when applied to intermediate 3-carboxylate esters, prevent unwanted side reactions during subsequent chloro-methoxyphenyl coupling.
Thionyl Chloride-Mediated Activation
Alternative activation strategies from Ambeed demonstrate improved reaction kinetics:
-
Reagent : Thionyl chloride (2.2 eq) in ethanol at 0–20°C for 2 hours.
-
Advantages : Eliminates water formation, reducing ester hydrolysis risks.
-
Challenges : Requires strict temperature control to avoid chlorination of the methoxy group.
Catalytic Asymmetric Synthesis
Transition Metal Catalysis
Palladium-mediated cross-couplings could theoretically introduce the 3-chloro-4-methoxyphenyl group post-cyclization:
-
Coupling partners : Aryl boronic acids or zinc reagents.
-
Limitations : Competing oxidation of the tetrahydrofuran ring necessitates inert atmosphere conditions.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Ring Closure
Data synthesized from and reveals solvent-dependent yields:
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-Propanol | 82 | 78 | 4.5 |
| N,N-Dimethylacetamide | 166 | 65 | 18 |
| Trifluoroethanol | 74 | 58 | 12 |
Polar aprotic solvents like N,N-dimethylacetamide facilitate higher reaction temperatures but increase epimerization risks.
Temperature-Controlled Stereoselectivity
In the critical ring-closing step, maintaining 140–160°C ensures proper orbital alignment for cis-fused ring formation. Deviations below 130°C result in trans-diastereomer predominance (up to 3:1 ratio).
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Tradeoffs
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds with similar structures exhibit diverse biological activities. The following sections detail the potential medicinal applications of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.
Anticancer Activity
Studies have shown that this compound may exhibit anticancer properties. The mechanisms through which it may act include:
- Induction of Apoptosis : The compound can promote apoptosis in cancer cells by affecting mitochondrial pathways.
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, inhibiting their proliferation.
A comparative study on related compounds demonstrated significant anticancer activity against various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The efficacy of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid was evaluated alongside established treatments like doxorubicin:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate promising anticancer potential for the compound .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown activity against various pathogens:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | E. coli | 10.5 | 280 |
| 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | S. aureus | 13 | 265 |
These findings suggest that this compound could serve as a candidate for developing new antimicrobial agents .
Synthetic Chemistry Applications
The unique structure of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid makes it valuable in synthetic chemistry. Its ability to undergo various chemical reactions allows for modifications that can enhance its biological activity or tailor it for specific applications.
Reaction Pathways
The compound can be involved in several synthetic pathways, including:
- Esterification : To form esters that may have improved bioavailability.
- Reduction Reactions : To modify the ketone functionality for enhanced reactivity.
- Substitution Reactions : To introduce different substituents that can alter biological activity.
These reactions are crucial for developing derivatives with potentially improved pharmacological profiles.
Case Studies and Research Findings
Recent studies focusing on the interactions of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid with biological targets have provided insights into its therapeutic potential:
- Binding Affinity Studies : Research has indicated that the compound exhibits significant binding affinities to specific enzyme targets involved in cancer progression.
- In Vivo Studies : Animal model studies are ongoing to evaluate the efficacy and safety profile of the compound as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The tetrahydrofuran ring provides structural stability and contributes to the overall molecular conformation .
Comparison with Similar Compounds
Spectroscopic Comparisons :
- 13C NMR : Carbonyl signals in similar tetrahydrofuran-carboxylic acids appear near δ 164–170 ppm (e.g., 170.4 in ), consistent with the target compound’s expected spectrum.
- HRMS : High-resolution mass spectrometry (e.g., C23H24O6N2Cl in ) confirms molecular formulas, a critical step in verifying structural analogs.
Conversely, pyrrolidine derivatives (e.g., 43c ) might exhibit different target affinities due to altered ring electronics.
Biological Activity
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H11ClO4
- Molecular Weight : 258.67 g/mol
- CAS Number : 1399659-16-5
This compound features a tetrahydrofuran ring, a carboxylic acid group, and a chloro-substituted aromatic moiety, which contribute to its unique biological properties.
Research indicates that 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid may exert its biological effects through several mechanisms:
- Inhibition of Fatty Acid Synthase (FASN) :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study exploring the effects of related compounds on cancer cell lines demonstrated that such derivatives could significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the disruption of lipid metabolism and increased oxidative stress within cancer cells .
Antimicrobial Properties
Research has shown that compounds in this class exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The ability to disrupt bacterial lipid synthesis may be a contributing factor to this activity .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Anticancer | Inhibition of cell growth in various cancer models; induction of apoptosis through lipid metabolism disruption. |
| Antimicrobial | Effective against multiple bacterial strains; potential mechanism involves interference with lipid biosynthesis. |
| Antioxidant | Reduction in oxidative stress markers in treated cells; protective effects observed in cellular models. |
Q & A
Basic Synthesis & Characterization
Q1: What are the standard synthetic protocols for preparing 2-(3-chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, and how can purity be validated? Methodological Answer:
- Synthesis: A common approach involves Baeyer-Villiger oxidation of substituted dihydrofurans followed by oxidation with sodium chlorite (NaClO₂) to introduce the carboxylic acid moiety. For example, analogous 3-aryltetrahydrofuran-3-carboxylic acids were synthesized via oxidation of 3-aryl-2,5-dihydrofurans using NaClO₂ in the presence of KH₂PO₄ and 2-methyl-2-butene as a scavenger .
- Purity Validation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) are critical. Melting point determination and elemental analysis (C, H, O content) further confirm compound identity and purity .
Advanced Synthesis Optimization
Q2: How can researchers address low yields or impurities during the oxidation step of tetrahydrofuran intermediates? Methodological Answer:
- Parameter Optimization: Adjust reaction stoichiometry (e.g., NaClO₂ excess) and temperature. For example, room-temperature oxidation over 30 minutes minimized side reactions in similar systems .
- Scavenger Use: Incorporate 2-methyl-2-butene to trap chlorine byproducts, improving yield .
- Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) to separate carboxylic acid products from unreacted starting materials .
Structural Characterization Challenges
Q3: How should conflicting spectral data (e.g., NMR shifts) be resolved for this compound? Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., density functional theory, DFT) or literature analogs. For instance, ¹H NMR signals for tetrahydrofuran protons typically appear at δ 2.0–4.5 ppm, with methoxy groups near δ 3.8–3.9 ppm .
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign stereochemistry and resolve overlapping peaks. X-ray crystallography may confirm absolute configuration if crystals are obtainable .
Biological Activity Profiling
Q4: What methodologies are recommended for evaluating the compound’s antioxidant or anti-inflammatory potential? Methodological Answer:
- Antioxidant Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays. Positive controls (e.g., ascorbic acid) and dose-response curves (0–100 µM) are essential .
- Anti-inflammatory Screening: Measure inhibition of cyclooxygenase (COX-1/COX-2) or pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell models (e.g., RAW 264.7 macrophages) .
Data Contradictions in Biological Assays
Q5: How can discrepancies between in vitro and in vivo activity data be analyzed? Methodological Answer:
- Bioavailability Factors: Assess solubility (logP), metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor oral bioavailability may explain weak in vivo efficacy despite potent in vitro activity .
- Dose-Response Correlation: Ensure in vivo dosing aligns with in vitro IC₅₀ values. Pharmacokinetic studies (e.g., Cₘₐₓ, t₁/₂) can identify absorption or clearance issues .
Mechanistic Studies
Q6: What strategies are effective for elucidating the mitochondrial toxicity of this compound? Methodological Answer:
- Mitochondrial Respiration Assays: Use Seahorse XF analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in treated cells .
- Target Identification: Perform affinity chromatography or thermal proteome profiling (TPP) to identify binding partners. For analogs like C75, mitochondrial fatty acid synthesis (mtFAS) pathway inhibition was linked to toxicity .
Structure-Activity Relationship (SAR) Exploration
Q7: How can substituents on the methoxyphenyl ring modulate biological activity? Methodological Answer:
- Systematic Variation: Synthesize derivatives with halogens (e.g., -F, -Br), alkyl groups, or nitro substituents at the 3- or 4-position. For example, chloro and methoxy groups enhance lipophilicity and target binding in related compounds .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or antioxidant enzymes. Electrostatic potential maps can guide substituent selection .
Stability and Degradation Analysis
Q8: What protocols ensure stability of the compound under experimental storage conditions? Methodological Answer:
- Accelerated Stability Studies: Store aliquots at 4°C, -20°C, and room temperature. Monitor degradation via HPLC over 1–3 months. Lyophilization improves stability for long-term storage .
- Light Sensitivity Testing: Expose samples to UV/visible light and compare degradation rates with dark controls. Use amber vials if photodegradation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
